4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride
Overview
Description
4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride is a chemical compound that belongs to the group of thiomorpholine derivatives. It is characterized by the presence of a benzoic acid moiety attached to a thiomorpholine ring via a methylene bridge. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride typically involves the following steps:
Formation of the thiomorpholine ring: This can be achieved through the reaction of morpholine with sulfur-containing reagents under controlled conditions.
Attachment of the benzoic acid moiety: The thiomorpholine ring is then reacted with a benzoic acid derivative, often using a methylene bridge to link the two components.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride include other thiomorpholine derivatives such as:
- 4-(Thiomorpholin-4-ylmethyl)phenol
- 4-(Thiomorpholin-4-ylmethyl)aniline
- 4-(Thiomorpholin-4-ylmethyl)benzamide
Properties
IUPAC Name |
4-(thiomorpholin-4-ylmethyl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOVCLSMVPAOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-28-9 | |
Record name | 4-(thiomorpholin-4-ylmethyl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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